Ethyl diethoxyacetate

Alkaloid Synthesis Pictet‑Spengler Reaction Renieramycin

Ethyl diethoxyacetate (CAS 6065-82-3) is a dual-ethoxy acetal-protected α-keto ester, acting as a stable, latent form of ethyl glyoxylate. Unlike unprotected aldehydes that polymerize or degrade, its robust acetal shield withstands bases, nucleophiles, and oxidants—enabling high-yielding heterocycle construction (e.g., tetrahydroisoquinolines) and scalable API synthesis (demonstrated at 8.0 kg batch scale). Batch-to-batch consistency in purity and reactivity ensures seamless transfer into established synthetic routes, eliminating costly re-validation. Purchase 97%+ purity product for reliable performance in pharmaceutical intermediate and medicinal chemistry programs.

Molecular Formula C8H16O4
Molecular Weight 176.21 g/mol
CAS No. 6065-82-3
Cat. No. B020216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl diethoxyacetate
CAS6065-82-3
Synonyms2,2-Diethoxy-acetic Acid Ethyl Ester;  Glyoxylic Acid Ethyl Ester Diethyl Acetal; 
Molecular FormulaC8H16O4
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCCOC(C(=O)OCC)OCC
InChIInChI=1S/C8H16O4/c1-4-10-7(9)8(11-5-2)12-6-3/h8H,4-6H2,1-3H3
InChIKeyXCLBIKIQSCTANZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Diethoxyacetate (CAS 6065-82-3): A High‑Purity Masked Glyoxylate Synthon for Advanced Organic Synthesis and Pharmaceutical Intermediates


Ethyl diethoxyacetate (CAS 6065‑82‑3) is a dialkyl acetal‑protected α‑keto ester, functioning as a stable, latent form of ethyl glyoxylate [1]. Its molecular structure (C₈H₁₆O₄, MW 176.21) features a central acetal carbon flanked by two ethoxy groups and an ethyl ester [2]. This arrangement imparts a unique chemical profile—inertness toward bases, nucleophiles, and reducing/oxidizing agents—making it an essential building block in the construction of heterocycles, α‑ketoacetals, and pharmaceutical intermediates where unprotected aldehydes would be incompatible [3].

Why Generic Glyoxylate Esters Cannot Replace Ethyl Diethoxyacetate (6065‑82‑3) in Acetal‑Compatible Syntheses


Direct substitution of ethyl diethoxyacetate with unprotected glyoxylate esters or alternative acetal‑protected synthons introduces significant process variability and risk. Ethyl diethoxyacetate’s dual‑ethoxy acetal provides robust protection of the latent aldehyde under a broad range of conditions—including strong bases, nucleophiles, and oxidants—whereas simple glyoxylate esters (e.g., ethyl glyoxylate) undergo rapid polymerization, hydrate formation, or undesired side reactions [1]. Similarly, alternative acetals (e.g., dimethyl or cyclic acetals) exhibit different deprotection kinetics and acid‑lability profiles, which can drastically alter reaction selectivity and yield [2]. Therefore, procurement of ethyl diethoxyacetate specifically ensures batch‑to‑batch consistency in yields and impurity profiles for established synthetic routes, a guarantee that generic substitutions cannot provide without extensive re‑validation [3].

Quantitative Comparative Evidence: Ethyl Diethoxyacetate (6065‑82‑3) Versus Alternatives in Key Synthetic Metrics


Higher and More Reliable Yield in Pictet‑Spengler Cyclizations Compared to Unprotected Aldehydes

In the total synthesis of (±)-renieramycin G, the use of ethyl diethoxyacetate as a masked aldehyde in a Pictet‑Spengler‑type cyclization with lactam 25 afforded cyclized ester 26 in 77% isolated yield [1]. This yield is significantly higher than typical yields observed with unprotected ethyl glyoxylate in similar cyclizations, which frequently suffer from aldehyde degradation and polymerization under the required acidic conditions (120 °C, 13 h) [2].

Alkaloid Synthesis Pictet‑Spengler Reaction Renieramycin

Superior Inertness Toward Nucleophiles and Bases Enables High‑Yielding α‑Ketoacetal Formation

Ethyl diethoxyacetate was successfully converted to the corresponding Weinreb amide (2b) and subsequently used to prepare α‑ketoacetals 3a–j in yields ranging from 70% to 99% via nucleophilic addition of Grignard and organolithium reagents [1]. In contrast, the analogous transformation starting from unprotected ethyl glyoxylate is plagued by competing addition to the aldehyde carbonyl, leading to complex mixtures and yields typically below 50% [2].

α-Ketoacetal Synthesis Nucleophilic Addition Weinreb Amide

Lower Flash Point and Higher Purity Profile Facilitates Safer Large‑Scale Handling vs. Ethyl Glyoxylate Solutions

Ethyl diethoxyacetate (purity >97.0% by GC) exhibits a flash point of 85 °C, which is significantly higher than that of commercial ethyl glyoxylate solutions (typically ~50% in toluene, flash point <4 °C due to toluene) [1]. The higher flash point reduces the risk of ignition during handling and storage, and the neat liquid form avoids the need for solvent removal or azeotropic drying prior to use in moisture‑sensitive reactions .

Safety Process Chemistry Physical Properties

Established Scalability and Reproducibility in Multikilogram Syntheses

A process development study demonstrated the successful use of 8.0 kg (45.40 mol) of ethyl diethoxyacetate in a single batch for the synthesis of a pharmaceutical intermediate, achieving consistent quality and yield across multiple production campaigns [1]. This contrasts with the batch‑to‑batch variability often encountered with alternative acetal‑protected glyoxylates, which may contain varying levels of residual acid catalysts or incomplete acetalization by‑products that can irreproducibly affect downstream steps [2].

Process Development Scalability Reproducibility

Broad Compatibility with Diverse Reaction Conditions Expands Synthetic Utility

Ethyl diethoxyacetate’s acetal moiety remains intact under strongly basic conditions (e.g., sodium ethoxide in ethanol), nucleophilic conditions (e.g., Grignard addition to the ester), and mild oxidative/reductive conditions, allowing for sequential functionalization of the ester group without premature aldehyde unmasking [1][2]. In comparison, alternative acetal protecting groups (e.g., dimethyl acetal) are significantly more acid‑labile and can undergo partial cleavage even under mild acidic work‑up, leading to unwanted aldehyde exposure and side reactions [3].

Orthogonal Protection Reaction Compatibility Synthetic Flexibility

High‑Value Application Scenarios for Ethyl Diethoxyacetate (6065‑82‑3) Driven by Quantitative Performance Advantages


Total Synthesis of Complex Alkaloid Natural Products (e.g., Renieramycins)

In the total synthesis of renieramycin G, ethyl diethoxyacetate’s acetal‑protected aldehyde enabled a high‑yielding (77%) Pictet‑Spengler cyclization under acidic conditions, a transformation that would be impractical with unprotected ethyl glyoxylate due to aldehyde degradation [1]. This makes ethyl diethoxyacetate an indispensable building block for medicinal chemistry programs targeting tetrahydroisoquinoline alkaloids and related antitumor agents.

Preparation of α‑Ketoacetal Intermediates for Chiral Auxiliary Synthesis

Ethyl diethoxyacetate serves as the starting material for Weinreb amide 2b, which upon addition of Grignard or organolithium reagents furnishes α‑ketoacetals 3a–j in 70–99% yield [2]. These α‑ketoacetals are critical intermediates for the synthesis of chiral cyanohydrins, sulfoxides, and 1,2‑diols, where the acetal protection allows for selective ketone functionalization without interference from the latent aldehyde [2].

Multikilogram‑Scale Pharmaceutical Intermediate Manufacturing

A process development campaign utilized 8.0 kg of ethyl diethoxyacetate in a single batch to produce a key pharmaceutical intermediate, demonstrating the compound’s scalability and consistent performance in an industrial setting [3]. The high purity (>97%) and reliable reactivity of ethyl diethoxyacetate minimize the need for extensive purification and re‑optimization, making it a cost‑effective choice for commercial API synthesis.

Synthesis of Heterocyclic Building Blocks via Condensation and Cyclization

Ethyl diethoxyacetate’s compatibility with a wide range of reaction conditions (basic, nucleophilic, oxidative) allows for the stepwise construction of diverse heterocyclic scaffolds, such as pyrimidines and imidazopyrazines, without premature aldehyde deprotection [4]. This orthogonal protection strategy reduces the number of synthetic steps and improves overall yield, providing a clear advantage over less stable acetal‑protected alternatives.

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